molecular formula C23H16BrN3O B7749503 2-(1H-benzo[d]imidazol-2-yl)-3-(2-((4-bromobenzyl)oxy)phenyl)acrylonitrile

2-(1H-benzo[d]imidazol-2-yl)-3-(2-((4-bromobenzyl)oxy)phenyl)acrylonitrile

Cat. No.: B7749503
M. Wt: 430.3 g/mol
InChI Key: RAWKHSUZRWLUMN-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-2-yl)-3-(2-((4-bromobenzyl)oxy)phenyl)acrylonitrile is a complex organic compound that features a benzimidazole core, a bromobenzyl group, and an acrylonitrile moiety

Preparation Methods

The synthesis of 2-(1H-benzo[d]imidazol-2-yl)-3-(2-((4-bromobenzyl)oxy)phenyl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzimidazole core through the condensation of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst . The bromobenzyl group can be introduced via nucleophilic substitution reactions, and the acrylonitrile moiety can be added through a Knoevenagel condensation reaction . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-(1H-benzo[d]imidazol-2-yl)-3-(2-((4-bromobenzyl)oxy)phenyl)acrylonitrile can undergo various chemical reactions, including:

Scientific Research Applications

2-(1H-benzo[d]imidazol-2-yl)-3-(2-((4-bromobenzyl)oxy)phenyl)acrylonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-2-yl)-3-(2-((4-bromobenzyl)oxy)phenyl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The bromobenzyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the acrylonitrile moiety can participate in covalent bonding with nucleophilic residues in the target protein .

Comparison with Similar Compounds

Similar compounds to 2-(1H-benzo[d]imidazol-2-yl)-3-(2-((4-bromobenzyl)oxy)phenyl)acrylonitrile include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-[2-[(4-bromophenyl)methoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3O/c24-19-11-9-16(10-12-19)15-28-22-8-4-1-5-17(22)13-18(14-25)23-26-20-6-2-3-7-21(20)27-23/h1-13H,15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWKHSUZRWLUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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